4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid
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Overview
Description
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid is an organic compound used as an intermediate in organic synthesis and pharmaceutical research . This compound features a piperidine ring, an oxane ring, and a carboxylic acid group, making it a versatile building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is added through a carboxylation reaction, often using carbon dioxide as a reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid: Similar in structure but lacks the oxane ring.
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxane ring.
Uniqueness
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid is unique due to the presence of both the piperidine and oxane rings, which confer specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)12-6-9-21-10-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUNHYJKHWEIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCOCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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